molecular formula C15H17N3O3S B13375255 Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate

Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate

Katalognummer: B13375255
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: GTOZLSBCFMDWIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring . The morpholine ring is then introduced through nucleophilic substitution reactions. Finally, the sulfanylacetate group is attached using thiolation reactions with suitable sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Wirkmechanismus

The mechanism of action of Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinazoline core is known to interact with various proteins and enzymes, leading to its diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate is unique due to its combination of a quinazoline core, morpholine ring, and sulfanylacetate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C15H17N3O3S

Molekulargewicht

319.4 g/mol

IUPAC-Name

methyl 2-(4-morpholin-4-ylquinazolin-2-yl)sulfanylacetate

InChI

InChI=1S/C15H17N3O3S/c1-20-13(19)10-22-15-16-12-5-3-2-4-11(12)14(17-15)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3

InChI-Schlüssel

GTOZLSBCFMDWIZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CSC1=NC2=CC=CC=C2C(=N1)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.